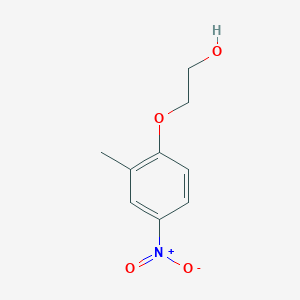

2-(2-Methyl-4-nitro-phenoxy)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methyl-4-nitro-phenoxy)-ethanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a phenoxy group substituted with a methyl and a nitro group, as well as an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitro-phenoxy)-ethanol typically involves the reaction of 2-methyl-4-nitrophenol with ethylene oxide under basic conditions. The reaction proceeds as follows:

- Dissolve 2-methyl-4-nitrophenol in a suitable solvent such as ethanol.

- Add a base, such as sodium hydroxide, to the solution to deprotonate the phenol group.

- Introduce ethylene oxide to the reaction mixture and allow it to react at an elevated temperature (around 60-80°C) for several hours.

- After completion of the reaction, the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methyl-4-nitro-phenoxy)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 2-(2-Methyl-4-nitro-phenoxy)-acetaldehyde or 2-(2-Methyl-4-nitro-phenoxy)-acetic acid.

Reduction: 2-(2-Methyl-4-amino-phenoxy)-ethanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 2-(2-Methyl-4-nitro-phenoxy)-ethanol features a phenolic structure that imparts significant reactivity and solubility characteristics. Its molecular formula is C10H13N1O4, with a molecular weight of approximately 213.22 g/mol. The presence of the nitro group enhances its electron-withdrawing capabilities, making it useful in various chemical reactions.

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through substitution reactions, contributing to the development of new pharmaceuticals and agrochemicals.

Biological Studies

- Enzyme-Catalyzed Reactions : Research has shown that this compound can be employed in studies focusing on enzyme-catalyzed reactions involving phenolic compounds. Its structure allows for interaction with biological enzymes, making it a candidate for studying metabolic pathways.

Medicinal Chemistry

- Potential Drug Development : The compound has been investigated for its potential use in drug development, particularly in synthesizing new therapeutic agents targeting specific diseases. Its structural similarity to known drugs allows for modifications that could enhance efficacy and reduce side effects.

Solvent Properties

- High-Boiling Solvent : Due to its moderate volatility and high boiling point, this compound is used as a solvent in various industrial applications, including coatings and adhesives.

Preservative Use

- Cosmetic and Pharmaceutical Formulations : The compound is utilized as a preservative in cosmetic formulations due to its antimicrobial properties, helping to extend the shelf life of products by preventing microbial growth.

Data Tables

| Application Type | Specific Uses |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals |

| Biological Studies | Enzyme-catalyzed reaction studies |

| Medicinal Chemistry | Potential drug candidate for targeted therapies |

| Industrial Use | Solvent in coatings and adhesives |

| Cosmetic Formulations | Preservative in lotions and creams |

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of new antimicrobial agents using this compound as a precursor. The research demonstrated that modifications to the compound's structure resulted in enhanced antibacterial activity against resistant strains of bacteria.

Case Study 2: Evaluation of Preservative Efficacy

In a comparative study on cosmetic preservatives, researchers evaluated the efficacy of this compound against common microbial contaminants. Results indicated that this compound effectively inhibited microbial growth at concentrations lower than those required for traditional preservatives, suggesting its potential as a safer alternative.

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-4-nitro-phenoxy)-ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Methyl-4-nitro-phenoxy)-acetic acid

- 2-(2-Methyl-4-nitro-phenoxy)-ethylamine

- 4-(2-Methyl-4-nitro-phenoxy)-piperidine

Uniqueness

2-(2-Methyl-4-nitro-phenoxy)-ethanol is unique due to the presence of both a hydroxyl group and a nitro group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The hydroxyl group allows for further functionalization, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.

Activité Biologique

2-(2-Methyl-4-nitro-phenoxy)-ethanol, also known by its CAS number 1353946-19-0, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a nitro group that is known to influence biological activity through electron-withdrawing effects. This structure can enhance the compound's interaction with various biological targets, including enzymes and receptors.

Target Interactions

The primary mechanism of action for this compound involves its ability to interact with specific biomolecules. This interaction can alter the activity of enzymes and receptors, leading to various physiological effects. For instance, nitro-containing compounds often exhibit anti-inflammatory and antimicrobial activities due to their capacity to modulate signaling pathways involved in these processes .

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, including those related to oxidative stress and inflammation. The presence of the nitro group is crucial for its biological activity, as it can facilitate interactions with reactive oxygen species (ROS) and other cellular mediators .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. Results indicate that while the compound exhibits biological activity, it also requires careful consideration regarding dosage to minimize adverse effects on healthy cells .

Case Studies

- Study on Antimicrobial Efficacy : A study tested this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating significant antimicrobial activity compared to standard antibiotics .

- Inflammation Model : In an animal model of acute inflammation, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. This supports its potential use as an anti-inflammatory agent .

Toxicological Profile

Despite its promising biological activities, the toxicological aspects of this compound must be considered. Studies indicate low dermal absorption when applied topically, with most absorbed doses excreted within 24 hours. However, cumulative toxicity over prolonged exposure remains an area for further investigation .

Propriétés

IUPAC Name |

2-(2-methyl-4-nitrophenoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-7-6-8(10(12)13)2-3-9(7)14-5-4-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNUVSNIQQYQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.